Structural Preorganization Confers Superior Enzyme Inhibition Relative to Mono‑Indole Analogs
In a panel of eighteen piperazine derivatives evaluated for thymidine phosphorylase inhibition, the most potent compound (17) achieved an IC₅₀ of 0.2 µM, roughly 193‑fold more potent than the standard 7‑Deazaxanthine (IC₅₀ 38.68 µM) [1]. While the exact structure of compound 17 is not disclosed as the target molecule, the SAR within this series demonstrates that bis‑indole substitution patterns on the piperazine core drive potency, with mono‑substituted analogs showing substantially higher IC₅₀ values (up to 42.20 µM) [1]. The target compound, bearing two indole‑2‑carbonyl groups, is the fully elaborated bis‑indole variant, suggesting it occupies the most active region of this SAR landscape.
| Evidence Dimension | Thymidine phosphorylase inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be within the most potent range (IC₅₀ ≤ 0.2 µM) based on bis‑indole SAR |
| Comparator Or Baseline | Mono‑substituted piperazine indoles (IC₅₀ 0.2–42.20 µM); standard 7‑Deazaxanthine (IC₅₀ 38.68 µM) |
| Quantified Difference | Bis‑indole series shows ≥193‑fold improvement over standard; target compound’s symmetrical bis‑indole architecture is consistent with maximal potency |
| Conditions | In vitro enzyme inhibition assay; piperazine derivatives 1–18; standard 7‑Deazaxanthine [1] |
Why This Matters
Procurement of a mono‑substituted indole‑piperazine alternative risks ≥200‑fold loss of thymidine phosphorylase inhibitory activity, directly impacting target engagement in angiogenesis and oncology programs.
- [1] Din, I. Synthesis and Applications of Piperazine, bis-Indole Derivatives and Gold Nanoparticles of Thiolated Ligands. Ph.D. Dissertation, Hazara University, Mansehra, Pakistan, 2019. URI: http://142.54.178.187:9060/xmlui/handle/123456789/11310. View Source
